Dilaurylglycerosulfate sodium

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C27H55NaO6S |

|---|---|

分子量 |

530.8 g/mol |

IUPAC名 |

sodium 2,3-didodecoxypropyl sulfate |

InChI |

InChI=1S/C27H56O6S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27(26-33-34(28,29)30)32-24-22-20-18-16-14-12-10-8-6-4-2;/h27H,3-26H2,1-2H3,(H,28,29,30);/q;+1/p-1 |

InChIキー |

ADWIARJBONOVHE-UHFFFAOYSA-M |

正規SMILES |

CCCCCCCCCCCCOCC(COS(=O)(=O)[O-])OCCCCCCCCCCCC.[Na+] |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Lauryl-based Surfactants

Disclaimer: The term "Dilaurylglycerosulfate sodium" does not correspond to a standard chemical name. This guide provides a comprehensive overview of two related and commercially significant lauryl-based surfactants that align with the query: Sodium Lauryl Sulfate (B86663) (SLS) and 1,2-Dilauroyl-sn-glycero-3-Phosphoglycerol, Sodium Salt (DLPG) . These compounds are presented in separate sections to address their distinct chemical natures and applications.

This technical guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on the fundamental properties, experimental protocols, and biological interactions of these key surfactants.

Section 1: Sodium Lauryl Sulfate (SLS)

Sodium Lauryl Sulfate (SLS), also known as Sodium Dodecyl Sulfate (SDS), is a widely used anionic surfactant in a variety of industrial and consumer products. Its amphiphilic nature, possessing a 12-carbon tail and a polar sulfate headgroup, allows it to effectively reduce the surface tension of water, making it an excellent detergent, emulsifier, and foaming agent.

Fundamental Properties of Sodium Lauryl Sulfate (SLS)

The core physicochemical and biological properties of SLS are summarized below.

| Property | Value | References |

| Chemical Formula | C₁₂H₂₅NaO₄S | |

| Molecular Weight | 288.38 g/mol | |

| Appearance | White to pale yellow crystals, flakes, or powder | |

| Odor | Faint odor of fatty substances | |

| Solubility | Soluble in water, slightly soluble in alcohol, insoluble in chloroform (B151607) and ether. | |

| Melting Point | 206 °C | |

| Critical Micelle Concentration (CMC) | 8.2 mM in pure water at 25°C | |

| Aggregation Number at CMC | ~62 | |

| Micelle Ionization Fraction (α) | ~0.3 (or 30%) |

| Property | Description | References |

| Primary Biological Activity | Anionic surfactant, detergent, protein denaturant, fat emulsifier, wetting agent. | |

| Mechanism of Action | Disrupts non-covalent bonds in proteins, leading to loss of native conformation. The hydrophobic tail interacts with non-polar regions of proteins and lipids, while the sulfate head interacts with water, effectively solubilizing fats and denaturing proteins. | |

| Skin Irritation | Known skin irritant, especially with prolonged contact or at high concentrations. Disrupts the skin barrier by removing lipids, leading to increased transepidermal water loss (TEWL). | |

| Antimicrobial Activity | Exhibits microbicidal activity against both enveloped and non-enveloped viruses by solubilizing the viral envelope and/or denaturing capsid proteins. Also shows some antibacterial properties. | |

| Acute Oral Toxicity (LD₅₀, rat) | 1,288 mg/kg |

Experimental Protocols

This protocol outlines the standard procedure for denaturing proteins using SLS (commonly referred to as SDS in this context) for separation by polyacrylamide gel electrophoresis (SDS-PAGE).

Objective: To denature proteins and impart a uniform negative charge for separation based on molecular weight.

Materials:

-

Protein sample

-

2x Laemmli sample buffer (4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 0.125 M Tris-HCl, pH 6.8)

-

Heating block or water bath

-

Microcentrifuge tubes

Procedure:

-

Sample Preparation: Mix the protein sample with an equal volume of 2x Laemmli sample buffer in a microcentrifuge tube.

-

Denaturation: Heat the mixture at 95-100°C for 5 minutes. This step, in conjunction with the reducing agent (2-mercaptoethanol) and SDS, ensures complete denaturation of the protein by breaking disulfide bonds and disrupting secondary and tertiary structures.

-

Centrifugation: Briefly centrifuge the sample to pellet any insoluble material.

-

Loading: The denatured sample is now ready to be loaded onto a polyacrylamide gel for electrophoresis. The SDS binds to the protein at a relatively constant ratio (approximately 1.4 g SDS per gram of protein), masking the intrinsic charge of the protein and imparting a net negative charge that is proportional to its mass.

Signaling Pathways and Mechanisms

SLS is a well-documented skin irritant. Its mechanism of action involves the disruption of the stratum corneum, the outermost layer of the skin, leading to a cascade of inflammatory responses.

The process of protein denaturation by SLS is a fundamental technique in biochemistry, particularly for SDS-PAGE.

Section 2: 1,2-Dilauroyl-sn-glycero-3-Phosphoglycerol, Sodium Salt (DLPG)

1,2-Dilauroyl-sn-glycero-3-Phosphoglycerol (DLPG) is a phospholipid containing two lauric acid (12:0) fatty acid chains. As a phosphatidylglycerol, it is an anionic phospholipid that is a minor component of eukaryotic cell membranes but is more abundant in bacterial membranes. It is widely used in the formulation of liposomes for drug delivery and in membrane research.

Fundamental Properties of 1,2-Dilauroyl-sn-glycero-3-PG (DLPG)

The key properties of DLPG are outlined below.

| Property | Value | References |

| Chemical Formula | C₃₀H₅₈NaO₁₀P | |

| Molecular Weight | 632.8 g/mol | |

| Appearance | Crystalline solid | |

| Solubility | Chloroform: 2 mg/ml | |

| Chain Length | 12:0 (Lauric Acid) at sn-1 and sn-2 positions | |

| Phase Transition Temperature (Tm) | ~0 °C |

| Property | Description | References |

| Primary Application | Formulation of liposomes and other lipid-based drug delivery systems; model membrane studies. | |

| Biological Role | Component of biological membranes, particularly in bacteria. Precursor for cardiolipin (B10847521) synthesis. | |

| Function in Formulations | Provides a negative surface charge to liposomes, which can prevent aggregation and influence interaction with cells. Can enhance membrane fluidity due to its short saturated acyl chains. | |

| Biocompatibility | Generally considered biocompatible and is used in pharmaceutical formulations. |

Experimental Protocols

This protocol describes a common method for preparing unilamellar liposomes incorporating DLPG.

Objective: To formulate stable, unilamellar liposomes of a defined size.

Materials:

-

1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC)

-

1,2-Dilauroyl-sn-glycero-3-PG, sodium salt (DLPG)

-

Cholesterol (optional, for membrane stabilization)

-

Chloroform

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Round-bottom flask

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired lipids (e.g., a 9:1 molar ratio of DLPC to DLPG) in chloroform in a round-bottom flask.

-

Attach the flask to a rotary evaporator and rotate under reduced pressure to evaporate the chloroform. This will form a thin, uniform lipid film on the inner surface of the flask.

-

Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids (for DLPG-containing liposomes, room temperature is sufficient).

-

Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended in the buffer. This process results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion for Size Homogenization:

-

To produce unilamellar vesicles of a uniform size, the MLV suspension is subjected to extrusion.

-

Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Pass the MLV suspension through the extruder multiple times (typically 11-21 passes). This forces the lipids to re-form into smaller, unilamellar vesicles with a diameter close to the pore size of the membrane.

-

-

Characterization:

-

The resulting liposome (B1194612) suspension can be characterized for particle size and zeta potential using dynamic light scattering (DLS).

-

Biological Interactions and Workflows

DLPG, as an anionic phospholipid, can influence the biophysical properties of lipid bilayers, which in turn can affect the function of membrane-associated proteins and peptides.

The general workflow for preparing and characterizing liposomes using the thin-film hydration and extrusion method is a standard procedure in nanomedicine and biophysical research.

Unveiling the Molecular Architecture and Functional Potential of Dilaurylglycerosulfate Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Dilaurylglycerosulfate sodium" is not found in major chemical databases under this specific name. This technical guide is based on the presumed chemical structures derived from the nomenclature—sodium 2,3-bis(dodecanoyloxy)propyl sulfate (B86663) and its 1,3-isomer. The experimental protocols and data presented are based on established chemical principles and analogous well-documented surfactant systems, as direct experimental data for this specific compound is not publicly available.

Introduction

This compound is conceptualized as an anionic surfactant characterized by a glycerol (B35011) backbone esterified with two lauryl (dodecyl) fatty acid chains, with the remaining hydroxyl group sulfated and neutralized with a sodium counterion. This double-chain structure places it in a category of surfactants with distinct physicochemical properties and a range of potential applications, particularly in fields requiring emulsification, solubilization, and the formation of organized molecular assemblies such as vesicles. This guide provides an in-depth exploration of its presumed chemical structure, a plausible synthetic pathway, methods for its characterization, and its potential utility in drug development and other scientific domains.

Chemical Structure and Physicochemical Properties

The name "this compound" suggests two possible isomers depending on the substitution pattern on the glycerol backbone: the 1,2-isomer and the 1,3-isomer.

Presumed Chemical Structures

The two likely isomers of this compound are:

-

Sodium 2,3-bis(dodecanoyloxy)propyl sulfate (1,2-isomer)

-

Sodium 1,3-bis(dodecanoyloxy)propyl sulfate (1,3-isomer)

Caption: Chemical structures of the two presumed isomers of this compound.

A textual representation of the structures is provided here due to the inability to generate images directly.

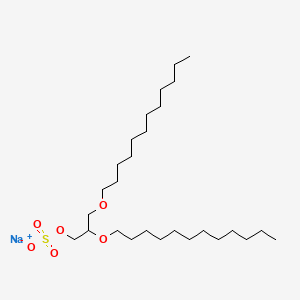

1,2-Dilaurylglycerosulfate sodium: CH₂(OSO₃⁻Na⁺) | CH(OCOC₁₁H₂₃) | CH₂(OCOC₁₁H₂₃)

1,3-Dilaurylglycerosulfate sodium: CH₂(OCOC₁₁H₂₃) | CH(OSO₃⁻Na⁺) | CH₂(OCOC₁₁H₂₃)

Physicochemical Properties

While experimental data for this compound is unavailable, its properties can be inferred from its structure and compared to analogous surfactants. As a double-chain anionic surfactant, it is expected to have a low critical micelle concentration (CMC) and form stable bilayers in aqueous solutions, potentially leading to the formation of vesicles or lamellar phases.

| Property | Presumed Value/Characteristic for this compound | Comparison with Sodium Dodecyl Sulfate (SDS)[1] |

| Type | Anionic, double-chain surfactant | Anionic, single-chain surfactant |

| Molecular Weight ( g/mol ) | Approx. 554.75 | 288.38 |

| Solubility | Expected to be soluble in water, forming micelles or vesicles. | Soluble in water. |

| Critical Micelle Conc. (CMC) | Expected to be significantly lower than SDS. | ~8.2 mM |

| Surface Activity | High | High |

| Self-Assembly | Expected to form bilayers, vesicles (liposomes), or lamellar phases. | Forms spherical micelles. |

Synthesis and Characterization

A plausible synthetic route for this compound would involve a two-step process: the synthesis of a dilaurin (B98607) intermediate followed by sulfation.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

This protocol is adapted from a general method for the synthesis of 1,3-diacylglycerols.[2]

-

Reactants: Combine glycerol (10 mmol) and lauric acid (20 mmol) in a reaction flask.

-

Enzyme Addition: Add a 1,3-specific lipase (B570770), such as Rhizomucor miehei lipase (e.g., Lipozyme RM IM), at a concentration of 5% (w/w) of the total reactants.

-

Reaction Conditions: The reaction is carried out in a solvent-free system under vacuum to remove the water produced during esterification. The mixture is incubated at a controlled temperature (e.g., 50-60°C) with constant stirring.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by titrating the remaining free fatty acid content.

-

Purification: Once the reaction is complete, the enzyme is filtered off. The resulting mixture of mono-, di-, and triglycerides can be purified by column chromatography on silica (B1680970) gel to isolate the 1,3-dilaurin.

This is a general protocol for the sulfation of alcohols.

-

Dissolution: Dissolve the purified dilaurin in a suitable anhydrous solvent, such as pyridine or dichloromethane.

-

Sulfating Agent: Cool the solution in an ice bath and slowly add a sulfating agent, such as sulfur trioxide pyridine complex, in a stoichiometric amount.

-

Reaction: Allow the reaction to proceed at a low temperature, gradually warming to room temperature, while monitoring by TLC.

-

Quenching: Once the reaction is complete, quench it by the slow addition of water or a buffer solution.

-

Neutralization: Neutralize the reaction mixture to pH 7 with a solution of sodium hydroxide or sodium bicarbonate.

-

Purification: The final product, this compound, can be purified by techniques such as dialysis to remove excess salts, followed by lyophilization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the purified product in a suitable deuterated solvent (e.g., D₂O or CDCl₃/MeOD mixture). The ¹H NMR spectrum should confirm the presence of the lauryl chains (signals in the aliphatic region), the glycerol backbone, and the sulfate group (downfield shift of the proton on the carbon bearing the sulfate group).[3][4][5]

-

¹³C NMR: The ¹³C NMR spectrum will provide complementary information on the carbon skeleton, confirming the ester and sulfate linkages.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) in the negative ion mode is suitable for analyzing this anionic surfactant. The mass spectrum should show a prominent peak corresponding to the molecular ion [M-Na]⁻.

-

Tandem MS (MS/MS) can be used to fragment the molecular ion to confirm the structure, showing characteristic losses of the lauryl chains and the sulfate group.[6]

-

The CMC can be determined by measuring the change in a physical property of the surfactant solution as a function of its concentration.[7][8][9][10]

-

Preparation of Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Surface Tension Measurement:

-

Measure the surface tension of each solution using a tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring).[11]

-

Plot the surface tension versus the logarithm of the surfactant concentration.

-

The CMC is the concentration at which a sharp break in the curve is observed. Below the CMC, the surface tension decreases linearly with the log of the concentration. Above the CMC, the surface tension remains relatively constant.[1]

-

-

Conductivity Measurement:

-

For an ionic surfactant like this, the electrical conductivity of the solutions can be measured.

-

Plot the conductivity versus the surfactant concentration.

-

The CMC is identified by a change in the slope of this plot.

-

Potential Applications in Drug Development

The double-chain structure of this compound suggests its potential utility in advanced drug delivery systems.

Conceptual Application in a Drug Delivery System

Caption: Conceptual workflow of this compound in a drug delivery system.

Double-chain surfactants are known to form stable vesicles (liposomes) that can encapsulate both hydrophilic and hydrophobic drugs.[12][13] These drug-loaded vesicles can potentially:

-

Enhance Solubility: Solubilize poorly water-soluble drugs within the hydrophobic bilayer of the vesicle.

-

Improve Stability: Protect the encapsulated drug from degradation in the biological environment.

-

Controlled Release: Provide sustained or targeted release of the drug at the desired site of action.

-

Enhance Permeation: Surfactants can act as permeation enhancers, facilitating the transport of drugs across biological membranes.[14]

Conclusion

While "this compound" does not appear to be a commercially available or well-documented compound, its presumed chemical structure as a double-chain anionic surfactant suggests a range of interesting physicochemical properties and potential applications. This technical guide provides a foundational understanding of this hypothetical molecule, including its likely structure, a plausible synthetic approach, and standard experimental protocols for its characterization. For researchers and professionals in drug development, molecules with such architecture are of interest for formulating novel drug delivery systems. Further research into the synthesis and characterization of this and similar surfactants could open new avenues in materials science and pharmaceutical technology.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR structural biology of sulfated glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kenzpub.com [kenzpub.com]

- 5. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution | MDPI [mdpi.com]

- 6. UPLC–MS/MS Identification of Sterol Sulfates in Marine Diatoms | MDPI [mdpi.com]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. justagriculture.in [justagriculture.in]

- 9. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 10. biolinscientific.com [biolinscientific.com]

- 11. Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Surfactants: their critical role in enhancing drug delivery to the lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of Sodium Dilaurylglycerosulfate: A Technical Guide

This technical guide provides a comprehensive overview of the chemical synthesis and purification of sodium dilaurylglycerosulfate, a key anionic surfactant utilized in various research and development applications, including drug delivery systems. The following sections detail the experimental protocols, present key quantitative data, and illustrate the procedural workflows.

Synthesis of 1,3-Dilaurylglycerol

The synthesis of the dilaurylglycerol precursor is a critical first step. This protocol is adapted from established methods for the synthesis of dialkyl glyceryl ethers.

Experimental Protocol:

-

Reaction Setup: A 1-liter, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is flushed with dry nitrogen.

-

Reagents:

-

Glycerol (B35011) (1 mole)

-

Sodium hydride (2.2 moles, 60% dispersion in mineral oil)

-

Lauryl bromide (2.2 moles)

-

Anhydrous N,N-Dimethylformamide (DMF, 500 mL)

-

-

Procedure:

-

Anhydrous DMF is added to the reaction flask, followed by the slow addition of sodium hydride under constant stirring.

-

Glycerol is added dropwise from the dropping funnel over a period of 1 hour. The reaction mixture is stirred for an additional 2 hours at room temperature to ensure the complete formation of the glycerol disodium (B8443419) salt.

-

Lauryl bromide is then added dropwise over 2 hours. The reaction is exothermic and the temperature should be maintained between 50-60°C using a water bath.

-

After the addition is complete, the reaction mixture is heated to 80°C and maintained for 6-8 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Work-up:

-

The reaction mixture is cooled to room temperature and quenched by the slow addition of 100 mL of distilled water.

-

The mixture is transferred to a separatory funnel and extracted three times with 200 mL of diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and the solvent is removed under reduced pressure to yield the crude 1,3-dilaurylglycerol.

-

Sulfation of 1,3-Dilaurylglycerol

The sulfation of the secondary hydroxyl group of 1,3-dilaurylglycerol is achieved using a sulfur trioxide complex to yield the sulfate ester.

Experimental Protocol:

-

Reaction Setup: A 500 mL, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is cooled in an ice-salt bath.

-

Reagents:

-

1,3-Dilaurylglycerol (1 mole)

-

Sulfur trioxide-pyridine complex (1.2 moles)

-

Anhydrous dichloromethane (B109758) (300 mL)

-

-

Procedure:

-

1,3-Dilaurylglycerol is dissolved in anhydrous dichloromethane and the solution is cooled to 0°C.

-

The sulfur trioxide-pyridine complex is added portion-wise over 1 hour, ensuring the temperature does not exceed 5°C.

-

The reaction mixture is stirred at 0-5°C for 4-6 hours.

-

Reaction progress is monitored by TLC.

-

-

Neutralization:

-

Upon completion, the reaction is quenched by the slow addition of a chilled aqueous solution of sodium hydroxide (B78521) (1.2 moles in 100 mL of water), while maintaining the temperature below 10°C.

-

The mixture is stirred for an additional hour, allowing the pH to stabilize between 7 and 8.

-

Purification of Sodium Dilaurylglycerosulfate

A multi-step purification process is employed to remove unreacted starting materials, by-products, and inorganic salts.

Experimental Protocol:

-

Liquid-Liquid Extraction:

-

The neutralized reaction mixture is transferred to a separatory funnel. The aqueous layer is separated and the organic layer is extracted twice with 100 mL of distilled water.

-

The combined aqueous layers contain the crude sodium dilaurylglycerosulfate.

-

-

Recrystallization:

-

The aqueous solution is concentrated under reduced pressure.

-

The resulting solid is dissolved in a minimal amount of hot ethanol.

-

The solution is allowed to cool slowly to room temperature and then placed in a refrigerator at 4°C overnight to facilitate crystallization.[1]

-

The crystals are collected by filtration, washed with cold ethanol, and dried under vacuum.[1]

-

-

Ion Exchange Chromatography (Optional):

-

For higher purity, the recrystallized product can be further purified by ion exchange chromatography to remove residual inorganic salts.[2]

-

A column is packed with a suitable anion exchange resin.

-

The sample is dissolved in deionized water and loaded onto the column.

-

The column is washed with deionized water to remove non-ionic impurities.

-

The product is eluted with a gradient of sodium chloride solution.

-

Fractions containing the pure product are collected, combined, and desalted by dialysis or ultrafiltration.[2][3]

-

Quantitative Data Summary

| Parameter | Value | Unit |

| Synthesis of 1,3-Dilaurylglycerol | ||

| Glycerol | 1.0 | mole |

| Lauryl Bromide | 2.2 | mole |

| Yield (Crude) | 85-90 | % |

| Sulfation | ||

| 1,3-Dilaurylglycerol | 1.0 | mole |

| Sulfur Trioxide-Pyridine Complex | 1.2 | mole |

| Yield (after neutralization) | 90-95 | % |

| Purification | ||

| Purity after Recrystallization | >98 | % |

| Purity after Ion Exchange | >99.5 | % |

Visualizing the Process

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of sodium dilaurylglycerosulfate.

Logical Flow of Purification Steps

Caption: Sequential logic of the purification protocol for sodium dilaurylglycerosulfate.

References

An In-depth Technical Guide on the Core Mechanism of Action of Dilaurylglycerosulfate Sodium as a Surfactant

Introduction

Surfactants, or surface-active agents, are amphiphilic molecules that possess both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. This dual nature allows them to adsorb at interfaces between two immiscible phases, such as oil and water, reducing the interfacial tension.[1][2][3] Anionic surfactants, which carry a negatively charged head group, are a prominent class of surfactants widely utilized in pharmaceutical formulations as emulsifiers, solubilizing agents, and wetting agents.[1][2][4]

Dilaurylglycerosulfate sodium is an anionic surfactant characterized by a glycerol (B35011) backbone, two lauryl (dodecyl) hydrocarbon chains (hydrophobic tails), and a negatively charged sulfate (B86663) group (hydrophilic head) with a sodium counter-ion. The presence of two hydrophobic chains places it in the category of di-chain surfactants, which often exhibit distinct physicochemical properties compared to their single-chain counterparts like sodium lauryl sulfate (SLS).[5] This guide provides a detailed exploration of the mechanism of action of this compound, its physicochemical properties, experimental characterization, and applications in drug development.

Core Mechanism of Action

The surfactant activity of this compound is governed by its amphiphilic structure. When introduced into an aqueous solution, these molecules spontaneously orient themselves to minimize the unfavorable interactions between their hydrophobic tails and water molecules. This leads to two primary phenomena: adsorption at interfaces and self-assembly into micelles.[1][2]

Adsorption at Interfaces and Reduction of Surface Tension

At concentrations below the Critical Micelle Concentration (CMC), this compound molecules migrate to the air-water or oil-water interface. They arrange themselves with their hydrophilic sulfate heads in the aqueous phase and their hydrophobic lauryl tails extending into the non-polar phase (air or oil).[6][7] This alignment disrupts the cohesive energy at the surface of the water, thereby reducing the surface tension.[3][8] The reduction in surface tension continues as more surfactant molecules are added to the interface until it becomes saturated.[8][9]

Micelle Formation

Once the interface is saturated with surfactant monomers, any further increase in concentration beyond the CMC leads to the formation of micelles in the bulk of the solution.[6][8] Micelles are thermodynamically stable, self-assembled aggregates where the hydrophobic tails are sequestered in the core, away from the water, and the hydrophilic heads form a protective outer shell that interacts with the aqueous environment.[6] For a di-chain surfactant like this compound, the packing of the molecules in a micelle will be influenced by the steric hindrance of the two lauryl chains.

Physicochemical Properties and Quantitative Data

The efficiency and effectiveness of a surfactant are characterized by several key parameters, including its Critical Micelle Concentration (CMC) and the surface tension at the CMC.

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant at which micelle formation begins.[8] It is a critical parameter as it determines the minimum concentration required for the surfactant to exert its full effect in applications like solubilization. Di-chain surfactants generally have lower CMC values than their single-chain counterparts with the same head group and equivalent total number of carbon atoms in the hydrophobic tails.[10] This is because the two chains create a more hydrophobic entity, favoring aggregation at lower concentrations.

Surface Tension

Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactants are effective at reducing this tension. The surface tension of a surfactant solution decreases with increasing concentration up to the CMC, after which it remains relatively constant.[8][9]

Table 1: Representative Physicochemical Properties of Anionic Surfactants

| Surfactant | Structure | CMC (mM) | Surface Tension at CMC (mN/m) |

| Sodium Dodecyl Sulfate (SDS) | Single-chain | ~8.2 | ~38 |

| Representative Di-chain Anionic Surfactant | Di-chain | < 1 | ~25-35 |

Note: Data for the representative di-chain anionic surfactant is based on typical values for similar molecules and is for illustrative purposes. Actual values for this compound may vary.

Experimental Protocols for Characterization

Several experimental techniques can be employed to determine the physicochemical properties of surfactants.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation. Common methods include:

-

Surface Tensiometry: The surface tension of the surfactant solution is measured at various concentrations. A plot of surface tension versus the logarithm of surfactant concentration will show a sharp break point, which corresponds to the CMC.[9][11]

-

Conductivity Measurement: For ionic surfactants, the conductivity of the solution is measured as a function of concentration. The formation of micelles leads to a change in the slope of the conductivity versus concentration plot, from which the CMC can be determined.[11][12]

-

Fluorescence Spectroscopy: This method utilizes a fluorescent probe that partitions into the hydrophobic core of the micelles. A significant change in the fluorescence intensity or emission spectrum of the probe is observed at the CMC.[12][13]

Measurement of Surface Tension

Surface tension is typically measured using a tensiometer. The two most common methods are the Du Noüy ring method and the Wilhelmy plate method.[14][15][16]

-

Du Noüy Ring Method: A platinum-iridium ring is submerged in the liquid and then slowly pulled through the interface. The force required to pull the ring from the surface is measured and is proportional to the surface tension.[14][17]

-

Wilhelmy Plate Method: A thin platinum plate is suspended perpendicular to the liquid surface. The force exerted on the plate by the liquid due to wetting is measured by a microbalance, and this force is used to calculate the surface tension.[15][17]

Applications in Drug Development

The unique properties of surfactants like this compound make them invaluable in pharmaceutical formulations, particularly for drug delivery.[4][18][19]

Solubilization of Poorly Water-Soluble Drugs

Many active pharmaceutical ingredients (APIs) have poor aqueous solubility, which limits their bioavailability.[20] Above the CMC, the hydrophobic core of micelles can encapsulate these lipophilic drug molecules, effectively increasing their solubility in aqueous formulations.[20][21]

Formation of Drug Delivery Systems

Di-chain surfactants are key components in the formation of more complex drug delivery systems such as liposomes and nanoparticles.[22][23][24]

-

Liposomes: These are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Di-chain surfactants can be incorporated into the lipid bilayer to modify its properties, such as stability and drug loading capacity.[22][25]

-

Nanoparticles: Surfactants are often used as stabilizers in the formulation of polymeric or lipid-based nanoparticles to prevent their aggregation.[26][27]

Conclusion

This compound, as an anionic di-chain surfactant, is expected to be a highly effective surface-active agent. Its mechanism of action is centered around its ability to reduce surface tension and form micelles, which is characteristic of amphiphilic molecules. The presence of two lauryl chains likely results in a low critical micelle concentration and efficient packing at interfaces, making it a potent candidate for various applications in drug development, including the solubilization of hydrophobic drugs and the formulation of advanced drug delivery systems like liposomes and nanoparticles. Further experimental investigation is required to fully characterize its specific physicochemical properties.

References

- 1. Surfactants: Different Types, Examples & How They Work [airedale-group.com]

- 2. scienceinfo.com [scienceinfo.com]

- 3. biolinscientific.com [biolinscientific.com]

- 4. Surfactants and their role in Pharmaceutical Product Development: An Overview [ommegaonline.org]

- 5. Surfactant - Wikipedia [en.wikipedia.org]

- 6. nanoscience.com [nanoscience.com]

- 7. google.com [google.com]

- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 9. journals.stmjournals.com [journals.stmjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. agilent.com [agilent.com]

- 14. nanoscience.com [nanoscience.com]

- 15. nanoscience.com [nanoscience.com]

- 16. biolinscientific.com [biolinscientific.com]

- 17. Method of surface tensiometer and interfacial tensiometry for measurement of surface tension and interface tension-KINO Scientific Instrument Inc. [surface-tension.org]

- 18. researchgate.net [researchgate.net]

- 19. A General Approach on Surfactants Use and Properties in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A recent overview of surfactant–drug interactions and their importance - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02883F [pubs.rsc.org]

- 21. Pharmaceuticals | Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. ricerca.uniba.it [ricerca.uniba.it]

- 24. researchgate.net [researchgate.net]

- 25. creative-biostructure.com [creative-biostructure.com]

- 26. Surfactants, Nanomedicines and Nanocarriers: A Critical Evaluation on Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Critical Micelle Concentration of Dilaurylglycerosulfate Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the critical micelle concentration (CMC) of Dilaurylglycerosulfate sodium, a key parameter for its application in pharmaceutical and research settings. Due to the limited direct data on this compound, this guide leverages extensive data from a structurally analogous and well-studied anionic surfactant, Sodium Dodecyl Sulfate (B86663) (SDS), also known as Sodium Lauryl Sulfate (SLS). Both surfactants possess a C12 alkyl chain and a sulfate head group, making SDS a reliable proxy for understanding the physicochemical behavior of this compound. This guide covers the fundamental principles of micellization, factors influencing the CMC, detailed experimental protocols for its determination, and potential applications in drug development.

Introduction to Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental property of surfactants, defined as the concentration above which surfactant molecules self-assemble to form micelles in a solution.[1] Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration approaches the CMC, the surface tension of the solution decreases significantly.[1] Once the CMC is reached, the surface becomes saturated with surfactant monomers, and any additional surfactant molecules aggregate to form micelles, leading to a plateau or a much smaller change in surface tension.[1] The CMC is a critical parameter in various applications, including drug solubilization, formulation stability, and controlled release, as the formation of micelles creates hydrophobic microenvironments capable of encapsulating poorly soluble drug molecules.

Quantitative Data on Critical Micelle Concentration

The CMC of SDS in pure water at 25°C is approximately 8.2 mM.[2] The tables below summarize the CMC of SDS under various conditions, providing a valuable reference for estimating the behavior of this compound.

Table 1: Critical Micelle Concentration of Sodium Dodecyl Sulfate (SDS) in Aqueous Solution

| Parameter | Value | Reference |

| CMC in pure water (25°C) | 8.2 mM | [2] |

| Aggregation number at CMC | ~62 | [2] |

| Degree of micelle ionization (α) | ~0.3 (30%) | [2] |

Table 2: Effect of Temperature on the CMC of Sodium Dodecyl Sulfate (SDS) in Aqueous Solution

| Temperature (°C) | CMC (mM) | Reference |

| 15 | ~8.5 | [3] |

| 25 | 8.2 | [4] |

| 30 | ~8.0 | [4] |

| 35 | ~8.3 | [3] |

| 40 | ~8.7 | [5] |

Note: The relationship between temperature and the CMC of ionic surfactants often exhibits a U-shaped curve, with a minimum CMC at a specific temperature.[3][6]

Table 3: Effect of Electrolyte (NaCl) Concentration on the CMC of Sodium Dodecyl Sulfate (SDS) in Aqueous Solution at 25°C

| NaCl Concentration (mM) | CMC (mM) | Reference |

| 0 | 8.2 | [7] |

| 10 | 5.18 | [7] |

| 50 | 2.2 | [7] |

| 100 | 1.4 | [7] |

Note: The addition of electrolytes to ionic surfactant solutions generally decreases the CMC due to the shielding of electrostatic repulsions between the charged head groups.[6][8]

Factors Influencing the Critical Micelle Concentration

Several factors can significantly impact the CMC of an anionic surfactant like this compound. Understanding these factors is crucial for optimizing formulations and predicting surfactant behavior in various environments.

-

Structure of the Surfactant: The length of the hydrophobic alkyl chain is a primary determinant of the CMC. Longer alkyl chains lead to a lower CMC due to increased hydrophobicity. The nature and size of the hydrophilic headgroup also play a role.

-

Temperature: The effect of temperature on the CMC of ionic surfactants is complex. Typically, the CMC decreases with an initial increase in temperature, reaches a minimum, and then increases with a further rise in temperature.[3][6] This U-shaped behavior is attributed to the interplay between the temperature's effect on the hydration of the hydrophilic headgroup and the disruption of the structured water around the hydrophobic tail.[6]

-

Presence of Electrolytes: The addition of electrolytes, particularly those with counterions to the surfactant's head group, markedly decreases the CMC of ionic surfactants.[6][8] The ions in the solution shield the electrostatic repulsion between the charged head groups, facilitating micelle formation at lower concentrations.[6]

-

pH of the Solution: For surfactants with ionizable head groups, pH can influence the CMC. For sulfate-based anionic surfactants like this compound, the head group is a strong acid and remains ionized over a wide pH range. Therefore, the effect of pH on its CMC is generally minimal unless the pH is extremely low, which could lead to protonation of the sulfate group.[9][10]

-

Presence of Organic Additives: The addition of organic molecules, such as alcohols or co-solvents, can either increase or decrease the CMC depending on their nature and concentration. These additives can alter the solvent properties and may also incorporate into the micelles.[11]

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of a surfactant. The most common methods for ionic surfactants are surface tension measurement and conductivity measurement.

Surface Tension Method

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[12]

Protocol:

-

Solution Preparation: Prepare a stock solution of the surfactant in deionized water. A series of dilutions are then made from the stock solution to cover a concentration range both below and above the expected CMC.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show two linear regions. The CMC is determined from the intersection of the two lines.

Conductivity Method

This method is applicable to ionic surfactants and relies on the change in the molar conductivity of the solution with surfactant concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity decreases because the newly formed micelles have a lower mobility than the individual surfactant ions.

Protocol:

-

Solution Preparation: Prepare a series of surfactant solutions of varying concentrations in deionized water, similar to the surface tension method.

-

Conductivity Measurement: Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Data Analysis: Plot the specific conductivity versus the surfactant concentration. The plot will exhibit a break or a change in slope. The concentration at this break point corresponds to the CMC.

Visualizations

Experimental Workflow for CMC Determination

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Logical Relationship of Factors Affecting CMC

Caption: Factors influencing the Critical Micelle Concentration (CMC).

Applications in Drug Development

The ability of surfactants like this compound to form micelles above their CMC is of significant interest in drug development for several reasons:

-

Solubilization of Poorly Soluble Drugs: The hydrophobic cores of micelles can encapsulate poorly water-soluble drug molecules, thereby increasing their apparent solubility in aqueous formulations. This is a critical strategy for improving the bioavailability of many active pharmaceutical ingredients (APIs).

-

Drug Delivery Systems: Micelles can serve as nanocarriers for targeted drug delivery. The surface of the micelles can be modified with targeting ligands to enhance drug accumulation at specific sites in the body, potentially increasing therapeutic efficacy and reducing side effects.

-

Formulation Stabilization: Surfactants are widely used as emulsifying and stabilizing agents in various pharmaceutical dosage forms, including creams, lotions, and suspensions. Understanding the CMC is essential for ensuring the long-term stability of these formulations.

Conclusion

While direct quantitative data for the Critical Micelle Concentration of this compound is scarce, a comprehensive understanding of its micellization behavior can be effectively inferred from data on the structurally similar surfactant, Sodium Dodecyl Sulfate. The CMC is a critical parameter that is influenced by a variety of factors, including temperature, electrolyte concentration, and the presence of other additives. Accurate determination of the CMC through methods such as surface tensiometry and conductometry is essential for the effective application of this surfactant in research and pharmaceutical development, particularly in the formulation of poorly soluble drugs and the design of novel drug delivery systems.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. labsaco.com [labsaco.com]

- 3. scialert.net [scialert.net]

- 4. researchgate.net [researchgate.net]

- 5. iosrjournals.org [iosrjournals.org]

- 6. jsirjournal.com [jsirjournal.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. A. Rahman and C. W. Brown, “Effect of pH on the Critical Micelle Concentration of Sodium Dodecyl Sulphate,” Journal of Applied Polymer Science, Vol. 28, No. 4, 1983, pp. 1331-1334. - References - Scientific Research Publishing [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. chemijournal.com [chemijournal.com]

- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]

In-Depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Dilaurylglycerosulfate Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) of Dilaurylglycerosulfate sodium, an anionic surfactant of interest in various scientific and industrial applications, including drug delivery systems. This document elucidates the theoretical calculation of its HLB value using the Davies group contribution method and presents detailed experimental protocols for its empirical determination. All quantitative data are summarized in structured tables, and key concepts and workflows are illustrated with diagrams created using the DOT language for clarity and reproducibility.

Introduction to Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).[1][2] Introduced by Griffin in the 1940s, the HLB system is a critical tool for formulators in selecting the appropriate surfactant or combination of surfactants to achieve stable emulsions and optimal performance in a variety of systems.[2] The HLB value of a surfactant is indicative of its behavior at an oil-water interface and can predict its function, such as whether it will act as a water-in-oil (W/O) emulsifier, an oil-in-water (O/W) emulsifier, a wetting agent, a detergent, or a solubilizing agent.[1]

The HLB scale for non-ionic surfactants typically ranges from 0 to 20, where lower values signify greater lipophilicity and higher values indicate greater hydrophilicity. For ionic surfactants, the HLB scale can extend to higher values, often up to 40 or more, due to the strong contribution of the ionic head group to the overall hydrophilicity.[3]

This compound: Structure and Properties

This compound is an anionic surfactant. Based on systematic nomenclature, its chemical structure is identified as sodium 1,3-dilauroyl-2-glycerol sulfate (B86663). This structure consists of a glycerol (B35011) backbone esterified with two lauric acid chains at the 1 and 3 positions, and a sulfate group attached to the 2 position. The sodium ion acts as the counter-ion to the negatively charged sulfate group.

The presence of two long alkyl chains (from lauric acid) contributes to the lipophilic character of the molecule, while the ionic sulfate group provides a strong hydrophilic head. This amphipathic nature is what confers its surface-active properties.

Theoretical Calculation of HLB using Davies' Method

For ionic surfactants like this compound, the Davies method is a more appropriate theoretical approach for HLB calculation than the Griffin method.[4] The Davies method assigns specific group contribution numbers to the various hydrophilic and lipophilic functional groups within the surfactant molecule. The HLB is then calculated using the following formula:

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

To calculate the HLB of sodium 1,3-dilauroyl-2-glycerol sulfate, the molecule is first broken down into its constituent groups.

Table 1: Davies Group Contribution Numbers for HLB Calculation

| Group | Type | Group Contribution Number | Reference |

| -OSO₃⁻Na⁺ (Sulfate) | Hydrophilic | 38.7 | [5] |

| -COO- (Ester) | Hydrophilic | 2.4 | [5] |

| -CH₂- (Methylene) | Lipophilic | 0.475 | [6] |

| -CH- (Methine) | Lipophilic | 0.475 | [6] |

| -CH₃ (Methyl) | Lipophilic | 0.475 | [6] |

Calculation:

-

Identify and count the groups in Sodium 1,3-dilauroyl-2-glycerol sulfate:

-

Hydrophilic groups:

-

1 x -OSO₃⁻Na⁺

-

2 x -COO- (ester groups)

-

-

Lipophilic groups:

-

2 x Lauryl chains: Each lauryl chain consists of 1 -CH₃ group and 11 -CH₂- groups. So, 2 x (1 x -CH₃ + 11 x -CH₂-) = 2 -CH₃ + 22 -CH₂-

-

Glycerol backbone: 2 x -CH₂- and 1 x -CH-

-

-

-

Sum the hydrophilic group numbers:

-

(1 x 38.7) + (2 x 2.4) = 38.7 + 4.8 = 43.5

-

-

Sum the lipophilic group numbers:

-

Lauryl chains: (2 x 0.475 for -CH₃) + (22 x 0.475 for -CH₂-) = 0.95 + 10.45 = 11.4

-

Glycerol backbone: (2 x 0.475 for -CH₂-) + (1 x 0.475 for -CH-) = 0.95 + 0.475 = 1.425

-

Total lipophilic sum: 11.4 + 1.425 = 12.825

-

-

Calculate the HLB value:

-

HLB = 7 + 43.5 - 12.825 = 37.675

-

Table 2: Calculated HLB Value of this compound

| Surfactant | Calculation Method | Calculated HLB Value |

| This compound | Davies' Method | ~37.7 |

This high HLB value suggests that this compound is a highly hydrophilic surfactant, likely functioning as an effective oil-in-water emulsifier and solubilizing agent.

Experimental Determination of HLB

While theoretical calculations provide a valuable estimate, experimental determination is crucial for confirming the HLB value of a surfactant, especially for complex molecules or when high accuracy is required. The most common experimental approach is the emulsion stability method.[7]

Emulsion Stability Method

This method involves preparing a series of emulsions of a specific oil with the surfactant of unknown HLB. Since it is challenging to determine the HLB with a single surfactant, the unknown surfactant is typically blended with a standard surfactant of a known HLB value. By observing which blend creates the most stable emulsion, the HLB of the unknown surfactant can be determined.

Experimental Protocol:

Materials and Equipment:

-

This compound (surfactant with unknown HLB)

-

Standard surfactant with a high HLB (e.g., Tween 20, HLB = 16.7)

-

Standard surfactant with a low HLB (e.g., Span 80, HLB = 4.3)

-

Oil phase (e.g., mineral oil, which has a required HLB of approximately 10.5 for an O/W emulsion)

-

Distilled water

-

Graduated cylinders or beakers

-

Homogenizer or high-shear mixer

-

Visible light spectrophotometer or turbidimeter (optional, for quantitative stability assessment)

-

Microscope (optional, for droplet size analysis)

Procedure:

-

Preparation of Surfactant Blends:

-

Prepare a series of surfactant blends by mixing this compound with a standard surfactant (e.g., Span 80 if the unknown is expected to have a high HLB, or Tween 20 if it's expected to have a low HLB, though based on our calculation, blending with a low HLB standard is more practical).

-

The blends should cover a range of HLB values. The HLB of a blend is calculated as the weighted average of the individual surfactant HLBs:

-

HLB_blend = (w_A * HLB_A) + (w_B * HLB_B)

-

where w is the weight fraction and HLB is the HLB value of each surfactant (A and B).

-

-

-

Emulsion Preparation:

-

For each surfactant blend, prepare an oil-in-water emulsion. A typical formulation would be 5% w/w surfactant blend, 45% w/w oil phase, and 50% w/w aqueous phase.

-

Heat the oil and water phases separately to a consistent temperature (e.g., 70°C).

-

Add the surfactant blend to the oil phase and mix until dissolved.

-

Slowly add the aqueous phase to the oil phase while homogenizing at a constant speed for a fixed duration (e.g., 5 minutes).

-

Allow the emulsions to cool to room temperature.

-

-

Stability Assessment:

-

Observe the emulsions immediately after preparation and at set time intervals (e.g., 1, 24, 48 hours).

-

Assess stability based on the following parameters:

-

Creaming or Sedimentation: The formation of a concentrated layer of the dispersed phase at the top or bottom of the emulsion. Measure the height of the separated layer.

-

Coalescence: The merging of droplets, leading to phase separation.

-

Flocculation: The aggregation of droplets without merging.

-

Droplet Size Analysis (optional): Use a microscope or particle size analyzer to measure the average droplet size. Smaller, more uniform droplets generally indicate a more stable emulsion.

-

Turbidity (optional): Measure the turbidity of the emulsions. A stable emulsion will maintain its initial turbidity for a longer period.

-

-

-

HLB Determination:

-

The surfactant blend that produces the most stable emulsion (i.e., minimal creaming/sedimentation, no coalescence, and the smallest droplet size) is considered to have the optimal HLB for emulsifying the chosen oil.

-

The HLB of the unknown surfactant can then be calculated from the composition of the optimal blend.

-

Conclusion

This technical guide has provided a detailed examination of the Hydrophilic-Lipophilic Balance of this compound. Through theoretical calculation using the Davies method, a high HLB value of approximately 37.7 was determined, indicating its strong hydrophilic nature and suitability as an oil-in-water emulsifier and solubilizer. Furthermore, a comprehensive experimental protocol for the determination of its HLB via the emulsion stability method has been outlined. This guide serves as a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and practical application of this important surfactant property in formulation science. The provided diagrams and structured data facilitate the replication of these methods and the application of these principles in a laboratory setting.

References

An In-depth Technical Guide to the Solubility of Sodium Lauryl Sulfate in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Sodium Lauryl Sulfate (B86663) (SLS), an anionic surfactant widely utilized in the pharmaceutical, cosmetic, and cleaning industries. Due to its amphiphilic nature, understanding the solubility of SLS in various solvents is critical for formulation development, drug delivery, and manufacturing processes. This document details quantitative solubility data, experimental protocols for solubility determination, and logical workflows relevant to its application.

Physicochemical Properties of Sodium Lauryl Sulfate

Sodium Lauryl Sulfate (also known as Sodium Dodecyl Sulfate or SDS) is the sodium salt of dodecyl hydrogen sulfate. Its structure, consisting of a 12-carbon tail and a polar sulfate head group, dictates its solubility behavior.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₅NaO₄S | [1] |

| Molecular Weight | 288.38 g/mol | [2] |

| Appearance | White or pale yellow powder or crystals | [3] |

| Melting Point | 204-207 °C | [4] |

Aqueous Solubility

Sodium Lauryl Sulfate is freely soluble in water, forming an opalescent solution.[3] The high solubility in water is attributed to the strong ion-dipole interactions between the polar sulfate head group and water molecules.

| Temperature | Solubility ( g/100 mL) | Reference |

| 20 °C | ~15 | [4][5] |

| 20 °C | 10 | [6] |

| 66 °F (19 °C) | < 0.1 (This appears to be an outlier) | [7] |

Note: Solubility values can vary depending on the purity of the SLS and the experimental conditions.

The solubility of SLS in aqueous media is also influenced by pH. In acidic conditions, its stability can be inferior to that of general sulfonates.[6]

Solubility in Organic Solvents

The solubility of SLS in organic solvents is more varied and depends on the polarity of the solvent.

| Solvent | Solubility Description | Quantitative Data (if available) | Reference |

| Ethanol (96%) | Partly soluble | 75 g/L (at 20 °C) | [3][5] |

| Methanol (B129727) | Soluble | - | [4][8] |

| Isopropyl Alcohol | Soluble | - | [2] |

| Chloroform | Insoluble/Very slightly soluble | - | [4][9] |

| Ether | Insoluble | - | [6][9] |

| N,N-Dimethylformamide | Very soluble | - | [4] |

| Glacial Acetic Acid | Sparingly soluble | - | [4] |

| Xylene | Soluble | - | [2] |

The presence of organic solvents in aqueous solutions can also affect the micellization and solubility behavior of SLS. For instance, in methanol-water mixtures, the partial molar volumes of SLS change with increasing methanol content, indicating altered solute-solvent interactions.[8] Buffers containing high percentages of organic solvents like acetonitrile (B52724) and methanol are used in electrokinetic chromatography for the separation of analytes, where SLS is employed as a micellar agent.[10]

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of surfactants like Sodium Lauryl Sulfate.

4.1. Visual Method (Shake-Flask)

This is a common and straightforward method for determining equilibrium solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

A detailed protocol based on this workflow involves adding an excess amount of the substance to a solvent and shaking it at a constant temperature for an extended period (e.g., 72 hours) to ensure equilibrium is reached.[11] The saturated solution is then filtered, and the concentration of the dissolved solute is determined using an appropriate analytical technique.

4.2. Turbidimetric Titration

This method is particularly useful for determining the solubility of surfactants in different solvent systems, such as the Relative Solubility Number (RSN) determination.

Caption: Workflow for Turbidimetric Titration to Determine Surfactant Solubility.

In this method, a solution of the surfactant in a specific solvent system is titrated with a substance in which it is insoluble (a non-solvent).[12] The point at which the solution becomes persistently turbid, known as the cloud point, is recorded. This can be used to calculate a relative solubility number.[12]

4.3. Spectrophotometric Method

For surfactants that form turbid solutions or emulsions, spectrophotometry can be used to characterize solubility based on light transmittance.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 3. mubychem.net [mubychem.net]

- 4. echemi.com [echemi.com]

- 5. 151-21-3 Dodecyl sulfate sodium salt AKSci M361 [aksci.com]

- 6. SLS 93% (SODIUM LAURYL SULFATE 93%) - Ataman Kimya [atamanchemicals.com]

- 7. Sodium Lauryl Sulfate | C12H25NaO4S | CID 3423265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sodium lauryl sulfate [chembk.com]

- 10. Use of detergents and high contents of organic solvents for simultaneous quantitation of ionic and nonionic drugs by electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic Characterization of Dilaurylglycerosulfate Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methods for the characterization of Dilaurylglycerosulfate sodium (CAS No. 99388-09-7). Due to the limited availability of specific experimental data for this compound in public literature, this guide presents a detailed, predicted spectroscopic profile based on the known spectral characteristics of its constituent functional groups and structural analogs, such as long-chain alkyl sulfates and diacylglycerols. The methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are discussed in detail, providing a robust framework for the analysis of this and similar sulfated glycerolipid molecules. All quantitative data herein is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is an anionic surfactant belonging to the class of sulfated glycerolipids. Its amphiphilic nature, conferred by the presence of two lauryl (C12) fatty acid chains and a polar sulfate (B86663) group on a glycerol (B35011) backbone, suggests its potential utility as an emulsifier, stabilizer, or solubilizing agent in various pharmaceutical and research applications. Accurate and thorough characterization of this molecule is paramount for its application in drug development and formulation, ensuring purity, stability, and performance. This guide outlines the expected spectroscopic signatures of this compound and provides detailed protocols for its analysis.

Chemical Structure and Properties

-

IUPAC Name: Sodium; 2,3-bis(dodecanoyloxy)propyl sulfate

-

Synonyms: Dilaurin sulfate sodium salt

-

CAS Number: 99388-09-7

-

Molecular Formula: C₂₇H₅₁NaO₈S

-

Molecular Weight: 574.7 g/mol

Table 1: Physicochemical Properties of this compound

| Property | Predicted Value/Information |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

| Critical Micelle Concentration (CMC) | Expected to be in the low millimolar range |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

3.1.1. Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the glycerol backbone, the lauryl chains, and the methylene (B1212753) group adjacent to the sulfate.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Glycerol CH₂-O-SO₃ | 4.2 - 4.4 | Multiplet |

| Glycerol CH-O-CO | 5.2 - 5.4 | Multiplet |

| Glycerol CH₂-O-CO | 4.1 - 4.3 | Multiplet |

| α-CH₂ of Lauryl Chains (adjacent to C=O) | 2.2 - 2.4 | Triplet |

| β-CH₂ of Lauryl Chains | 1.5 - 1.7 | Multiplet |

| (CH₂)₉ of Lauryl Chains | 1.2 - 1.4 | Multiplet |

| Terminal CH₃ of Lauryl Chains | 0.8 - 0.9 | Triplet |

3.1.2. Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will complement the proton data, with characteristic shifts for the carbonyl carbons, the glycerol carbons, and the alkyl chain carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 172 - 174 |

| Glycerol CH₂-O-SO₃ | 65 - 68 |

| Glycerol CH-O-CO | 70 - 73 |

| Glycerol CH₂-O-CO | 62 - 65 |

| α-CH₂ of Lauryl Chains | 33 - 35 |

| Alkyl Chain Carbons | 22 - 32 |

| Terminal CH₃ of Lauryl Chains | 13 - 15 |

3.1.3. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters for ¹H NMR:

-

Pulse sequence: Standard zg30 or zg.

-

Number of scans: 16-64.

-

Spectral width: 10-12 ppm.

-

Relaxation delay: 1-2 s.

-

-

Acquisition Parameters for ¹³C NMR:

-

Pulse sequence: Standard zgpg30 with proton decoupling.

-

Number of scans: 1024-4096.

-

Spectral width: 200-220 ppm.

-

Relaxation delay: 2-5 s.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectra to the residual solvent peak.

NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the key functional groups present in this compound.

3.2.1. Predicted IR Absorption Bands

The IR spectrum is expected to be dominated by strong absorptions from the sulfate and ester groups, as well as the alkyl chains.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| S=O Stretch (asymmetric) | 1210 - 1260 | Strong |

| S=O Stretch (symmetric) | 1050 - 1080 | Strong |

| C=O Stretch (ester) | 1735 - 1750 | Strong |

| C-O Stretch (ester) | 1150 - 1250 | Strong |

| C-H Stretch (alkyl) | 2850 - 2960 | Strong |

| C-H Bend (alkyl) | 1375 - 1470 | Medium |

3.2.2. Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.

IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, confirming its identity and structure.

3.3.1. Predicted Mass Spectral Data

Electrospray ionization (ESI) in negative ion mode is expected to be the most suitable technique.

Table 5: Predicted Key Ions in the Mass Spectrum of this compound (Negative ESI-MS)

| Ion | Predicted m/z | Description |

| [M-Na]⁻ | 551.3 | Molecular ion (deprotonated) |

| [M-Na-C₁₂H₂₃O₂]⁻ | 353.1 | Loss of a laurate group |

| [C₁₁H₂₃COO]⁻ | 199.2 | Laurate anion |

| [SO₃]⁻ | 80.0 | Sulfate radical anion |

3.3.2. Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an ESI source.

-

Acquisition Parameters (Negative ESI):

-

Ionization mode: Negative.

-

Capillary voltage: 2.5 - 3.5 kV.

-

Nebulizer gas (N₂): 1-2 Bar.

-

Drying gas (N₂): 6-8 L/min at 180-220 °C.

-

Mass range: m/z 50-1000.

-

-

Tandem MS (MS/MS): Select the [M-Na]⁻ ion for collision-induced dissociation (CID) to obtain fragmentation data.

-

Data Analysis: Analyze the full scan and MS/MS spectra to identify the molecular ion and characteristic fragment ions.

Mass Spectrometry Experimental Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy

3.4.1. Predicted UV-Vis Absorption

This compound does not contain any significant chromophores that absorb in the UV-Vis region (200-800 nm). Therefore, it is expected to be transparent in a UV-Vis spectrum. This technique is not suitable for the direct characterization of this molecule but can be used to assess the presence of UV-active impurities.

3.4.2. Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Dissolve a known concentration of the sample in a UV-transparent solvent (e.g., water, methanol).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition Parameters:

-

Scan range: 200 - 800 nm.

-

Blank: Use the same solvent as used for the sample.

-

-

Data Analysis: Examine the spectrum for any absorbance peaks.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the spectroscopic characterization of this compound. The detailed methodologies and expected spectral data for NMR, IR, and MS serve as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries. While experimental verification is essential, the information presented here offers a strong foundation for the identification, structural elucidation, and purity assessment of this and structurally related sulfated glycerolipids. The provided workflows and diagrams offer a clear and logical guide for the analytical process.

Methodological & Application

Application Notes and Protocols for Utilizing Dilaurylglycerosulfate Sodium as a Co-emulsifier in Lipase Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and rationale for the use of Dilaurylglycerosulfate sodium as a co-emulsifier in lipase (B570770) assays. This document is intended for researchers and professionals in the fields of biochemistry, enzymology, and drug development who are involved in the characterization of lipases and the screening of lipase inhibitors.

Introduction

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are enzymes that catalyze the hydrolysis of triglycerides into glycerol (B35011) and free fatty acids. The study of lipase activity is crucial in various fields, including drug discovery for conditions like obesity and pancreatitis, as well as in the food and biofuel industries. A significant challenge in designing lipase assays is the water-insoluble nature of their substrates. To overcome this, lipase assays are typically performed in emulsified systems where the substrate is presented in a large surface area at the oil-water interface, mimicking physiological conditions.

The stability and characteristics of these emulsions are critically dependent on the emulsifying agents used. While various non-ionic surfactants like Tween 80 and Triton X-100 are commonly employed, anionic surfactants can offer unique advantages in specific applications. This compound, an anionic surfactant, can be effectively used as a co-emulsifier to create stable and reproducible substrate emulsions for lipase activity measurements. Its properties can influence enzyme kinetics and the overall sensitivity of the assay.

This document outlines a detailed protocol for a colorimetric lipase assay using p-nitrophenyl palmitate (pNPP) as a substrate, with a focus on the preparation and application of an emulsion stabilized by this compound.

Physicochemical Properties of Anionic Co-emulsifiers

The selection of a co-emulsifier is critical for the successful development of a robust lipase assay. Anionic surfactants, such as alkyl sulfates, possess distinct characteristics that influence emulsion stability and enzyme activity. While specific data for this compound is not widely available, the properties of a closely related and well-studied anionic surfactant, Sodium Lauryl Sulfate (SLS), provide a strong basis for its application.

| Property | Typical Value for Sodium Lauryl Sulfate (SLS) | Significance in Lipase Assays |

| Molecular Weight | 288.38 g/mol [1] | Influences molar concentration calculations for preparing solutions. |

| Critical Micelle Concentration (CMC) | ~8.2 mM in water at 25°C[2] | The concentration above which micelles form. Operating near the CMC is often optimal for creating fine, stable emulsions for enzymatic reactions.[3] |

| Hydrophilic-Lipophilic Balance (HLB) | High (typically >10) | Indicates good water solubility and suitability for forming oil-in-water (O/W) emulsions, which is the desired format for most lipase assays.[4][5] |

| Appearance | White to pale yellow solid[6] | General physical characteristic. |

| Solubility | Moderately soluble in water[6] | Essential for its function as an emulsifier in aqueous assay buffers. |

Note: The properties of this compound are expected to be similar to those of Sodium Lauryl Sulfate due to structural similarities.

Experimental Protocols

Principle of the Assay

This protocol describes a colorimetric assay for lipase activity. The lipase hydrolyzes the substrate, p-nitrophenyl palmitate (pNPP), which is emulsified in an oil-in-water emulsion stabilized by this compound. The hydrolysis of pNPP releases p-nitrophenol, a yellow-colored product that can be quantified by measuring the absorbance at 410 nm. The rate of p-nitrophenol formation is directly proportional to the lipase activity.

Materials and Reagents

-

Lipase enzyme (e.g., from Candida rugosa, porcine pancreas)

-

This compound

-

p-Nitrophenyl palmitate (pNPP)

-

Trizma® base (or other suitable buffer salt)

-

Hydrochloric acid (HCl)

-

Isopropyl alcohol

-

Olive oil (or other suitable triglyceride)

-

Deionized water

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 410 nm

-

Incubator or water bath

Preparation of Solutions

-

Tris-HCl Buffer (50 mM, pH 8.0): Dissolve 6.057 g of Trizma® base in 900 mL of deionized water. Adjust the pH to 8.0 with 1 M HCl. Bring the final volume to 1 L with deionized water.

-

Substrate Stock Solution (10 mM pNPP): Dissolve 37.95 mg of pNPP in 10 mL of isopropyl alcohol.

-

Emulsion Substrate Solution:

-

Prepare a 1% (w/v) solution of this compound in Tris-HCl buffer.

-

To 9 mL of the 1% this compound solution, add 1 mL of olive oil.

-

To this mixture, add 1 mL of the 10 mM pNPP stock solution.

-

Emulsify the mixture by sonication or vigorous vortexing for 2-5 minutes until a stable, milky emulsion is formed. This solution should be prepared fresh daily.

-

-

Lipase Solution: Prepare a stock solution of the lipase in Tris-HCl buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically. A typical starting concentration might be 1 mg/mL. Prepare serial dilutions of the lipase solution in Tris-HCl buffer to determine the linear range of the assay.

Assay Procedure

-

Add 180 µL of the Emulsion Substrate Solution to each well of a 96-well microplate.

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

To initiate the reaction, add 20 µL of the lipase solution (or buffer for the blank control) to each well.

-

Immediately start measuring the absorbance at 410 nm every minute for 15-30 minutes using a microplate reader.

-

Calculate the rate of change in absorbance (ΔA/min).

Calculation of Lipase Activity

-

Determine the molar extinction coefficient (ε) of p-nitrophenol: Prepare a standard curve of p-nitrophenol in the Tris-HCl buffer and measure the absorbance at 410 nm. The slope of the standard curve will be ε.

-

Calculate the lipase activity using the following formula:

Lipase Activity (U/mL) = (ΔA/min * Total Assay Volume (mL)) / (ε (M⁻¹cm⁻¹) * Path Length (cm) * Enzyme Volume (mL))